
(E)-4-(4-methoxy-2-nitroanilino)-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Methoxy-2-nitrophenyl)amino)-4-oxobut-2-enoicacid is an organic compound with a complex structure that includes a methoxy group, a nitro group, and an amino group attached to a phenyl ring, which is further connected to a but-2-enoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Methoxy-2-nitrophenyl)amino)-4-oxobut-2-enoicacid typically involves the following steps:
Amination: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Condensation: The amino group is then reacted with a suitable acylating agent to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products:
Oxidation: 4-((4-Hydroxy-2-nitrophenyl)amino)-4-oxobut-2-enoicacid.
Reduction: 4-((4-Methoxy-2-aminophenyl)amino)-4-oxobut-2-enoicacid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-((4-Methoxy-2-nitrophenyl)amino)-4-oxobut-2-enoicacid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 4-((4-Methoxy-2-nitrophenyl)amino)-4-oxobut-2-enoicacid exerts its effects involves its interaction with specific molecular targets. The nitro and amino groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 2-Methoxy-4-nitrobenzoic acid
- 4-Acetamido-3-nitroanisole
- 4-Methoxy-2-nitroacetanilide
Comparison: 4-((4-Methoxy-2-nitrophenyl)amino)-4-oxobut-2-enoicacid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers a distinct balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry.
Eigenschaften
Molekularformel |
C11H10N2O6 |
|---|---|
Molekulargewicht |
266.21 g/mol |
IUPAC-Name |
(E)-4-(4-methoxy-2-nitroanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H10N2O6/c1-19-7-2-3-8(9(6-7)13(17)18)12-10(14)4-5-11(15)16/h2-6H,1H3,(H,12,14)(H,15,16)/b5-4+ |
InChI-Schlüssel |
ZKDLZLOZDAKBIO-SNAWJCMRSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C(=O)O)[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC(=O)O)[N+](=O)[O-] |
Löslichkeit |
>39.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


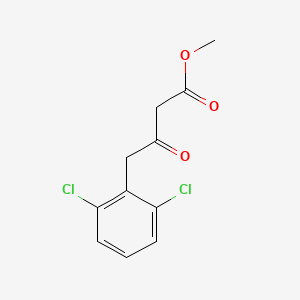
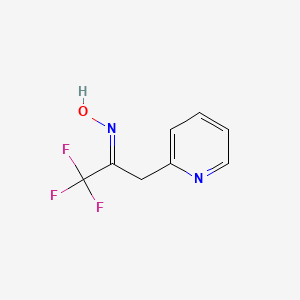
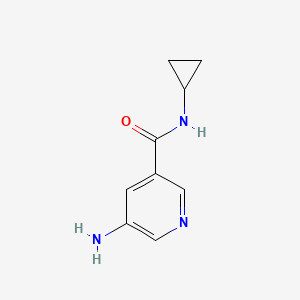
![3-Acetyl-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one](/img/structure/B13002334.png)

![{2-[4-(2,4,4-Trimethylpentan-2-YL)phenoxy]ethoxy}acetic acid](/img/structure/B13002352.png)

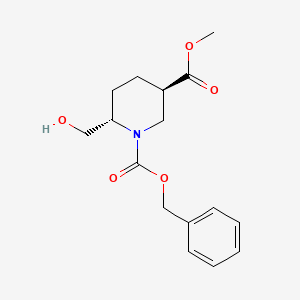

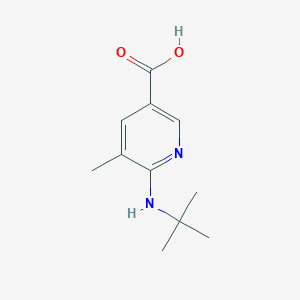
![1-Chloropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13002386.png)
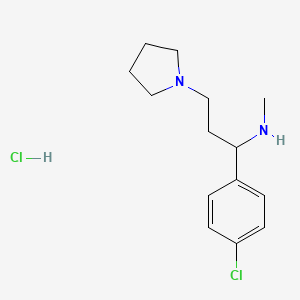

amine](/img/structure/B13002402.png)
